[(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine
Description
This compound is a secondary amine featuring two distinct aromatic moieties: a 4-methoxynaphthalen-1-ylmethyl group and a 3,4,5-trimethoxyphenylmethyl group. Such structural features are common in bioactive molecules, particularly in herbicides and receptor-targeted agents .
Properties
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-24-19-10-9-16(17-7-5-6-8-18(17)19)14-23-13-15-11-20(25-2)22(27-4)21(12-15)26-3/h5-12,23H,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBUHYXWJRLCBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNCC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine typically involves a multi-step process. One common method includes:
Starting Materials: 4-methoxynaphthalene and 3,4,5-trimethoxybenzyl chloride.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
[(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a tubulin polymerization inhibitor, which is important in cancer treatment.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It can be used as a probe to study various biological processes, including cell division and apoptosis.
Mechanism of Action
The mechanism of action of [(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine involves its interaction with tubulin, a protein that is essential for cell division. The compound binds to the colchicine site on tubulin, inhibiting its polymerization and thus preventing the formation of microtubules. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Herbicidal Activity: Substituent-Driven Efficacy
Compounds with 3,4,5-trimethoxyphenyl groups (e.g., R = 3,4,5-trimethoxyphenyl in ) exhibit moderate herbicidal activity against Brassica napus (rape) but weak activity against Echinochloa crus-galli (barnyard grass). The target compound’s activity can be contextualized against analogs:
Key Insight: The 3,4,5-trimethoxyphenyl group enhances selectivity for dicotyledonous plants (e.g., rape) due to its bulky, electron-rich nature, which may interfere with auxin signaling pathways .
Medicinal Chemistry: PPARγ Agonists
Podophyllotoxin derivatives (e.g., PODO-1) with 3,4,5-trimethoxyphenyl groups exhibit partial PPARγ agonism but lack clinical utility due to toxicity. In contrast, non-TZD derivatives (e.g., 3a and 3f) with similar substituents show reduced toxicity and improved insulin sensitization. The target compound’s naphthalenylmethyl group may confer enhanced blood-brain barrier penetration compared to podophyllotoxin analogs .
Physicochemical Properties
- Lipophilicity: The 3,4,5-trimethoxyphenyl group increases logP compared to non-methoxy analogs, enhancing membrane permeability.
- Solubility : Salt forms (e.g., hydrobromide in CAS 1609401-17-3) improve aqueous solubility, a strategy applicable to the target compound for pharmaceutical formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
